2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine
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Overview
Description
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a chloro group and a 1,2,4-oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-propyl-1,2,4-oxadiazole with 2-chloropyridine under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the cyclization process, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques, such as recrystallization and chromatography, to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological macromolecules. The chloro group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridine
- 2-Chloro-5-(3-butyl-1,2,4-oxadiazol-5-yl)pyridine
Uniqueness
2-Chloro-5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The propyl group provides a balance between hydrophobicity and steric effects, potentially enhancing the compound’s interactions with biological targets compared to its methyl or ethyl analogs.
Properties
IUPAC Name |
5-(6-chloropyridin-3-yl)-3-propyl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-3-9-13-10(15-14-9)7-4-5-8(11)12-6-7/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOYIODGUAAZHNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CN=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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